molecular formula C10H10FNO3 B8742744 Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate

Ethyl 3-(2-fluoropyridine-3-yl)-3-oxopropanoate

Cat. No. B8742744
M. Wt: 211.19 g/mol
InChI Key: BELJDAIFAXZCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08293744B2

Procedure details

Potassium 3-(ethoxy)-3-oxopropanoate (6.06 g, 35.6 mmol) was suspended in acetonitrile (100 mL), cooled to 0° C. and treated successively with triethylamine (4.96 mL, 35.6 mmol, 1 equiv) and anhydrous magnesium(II) chloride (3.39 g, 35.6 mmol, 1 equiv). The ice bath was removed and the mixture was warmed to ambient temperature and stirred for 2.5 hours. An acetonitrile (5 mL) solution of 2-fluoropyridine-3-carbonyl choride (5.68 g, 35.6 mmol) was added and the mixture was stirred for 72 hours at ambient temperature. The mixture was concentrated in vacuo and the residue was concentrated from toluene (1×75 mL). The residue was suspended in toluene (50 mL), cooled to 0° C. and treated with hydrochloric acid (20 mL, 12 N aqueous). After 15 minutes, the mixture was warmed to ambient temperature and stirred for an additional 45 minutes. The mixture was poured into water (50 mL) and extracted with ethyl acetate (3×75 mL). The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel gradient chromatography (100:0 to 1:1; hexanes:ethyl acetate), providing the titled compound.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step Two
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].[F:21][C:22]1[C:27](C(Cl)=O)=[CH:26][CH:25]=[CH:24][N:23]=1>C(#N)C>[F:21][C:22]1[C:27]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])=[CH:26][CH:25]=[CH:24][N:23]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Step Two
Name
Quantity
4.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.39 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
5.68 g
Type
reactant
Smiles
FC1=NC=CC=C1C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 72 hours at ambient temperature
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated from toluene (1×75 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with hydrochloric acid (20 mL, 12 N aqueous)
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The mixture was poured into water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel gradient chromatography (100:0 to 1:1; hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=NC=CC=C1C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.